Biochanin A

Descripción

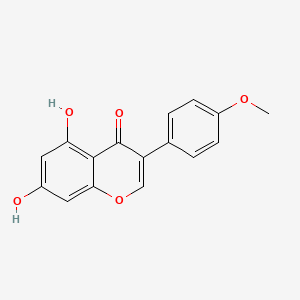

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUADCCWRTIWANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022394 | |

| Record name | Biochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biochanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-80-5 | |

| Record name | Biochanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biochanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biochanin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | biochanin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOCHANIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13J6U390T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biochanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biochanin A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biochanin A, a naturally occurring O-methylated isoflavone (B191592), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources and distribution of this compound, with a focus on plants from the Fabaceae family. Quantitative data on its concentration in various plant species and their parts are systematically presented in tabular format for comparative analysis. Furthermore, this document details established experimental protocols for the extraction, isolation, and quantification of this compound, offering researchers standardized methodologies. Finally, key signaling pathways modulated by this compound, including those involved in cancer and inflammation, are elucidated and visualized through detailed diagrams to facilitate a deeper understanding of its molecular mechanisms of action.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the legume family (Fabaceae)[1][2][3]. Its distribution within this family is widespread, with notable concentrations in several commercially and medicinally important species. The primary dietary sources for humans include red clover, chickpeas, alfalfa sprouts, and soybeans[2][4][5].

Red Clover (Trifolium pratense): Red clover is one of the most potent natural sources of this compound[2][4]. The isoflavone is present in various parts of the plant, with leaves generally exhibiting the highest concentrations[6]. The content of this compound in red clover can vary depending on the cultivar, plant part, and growing conditions.

Chickpea (Cicer arietinum): Chickpeas are another significant dietary source of this compound[4][7]. The concentration of this isoflavone can be influenced by factors such as germination, which has been shown to increase its levels[7].

Alfalfa (Medicago sativa): Alfalfa sprouts and leaves are also known to contain this compound[2][4]. While the concentrations may be lower than in red clover, alfalfa remains a notable source.

Soy (Glycine max): Soybeans and soy-based products contain a variety of isoflavones, including smaller quantities of this compound compared to other major isoflavones like genistein (B1671435) and daidzein[2][4].

Other legumes and plants have also been reported to contain this compound, though typically in lower concentrations.

Quantitative Data on this compound Content

The concentration of this compound in its natural sources is subject to considerable variation. The following tables summarize the quantitative data reported in various scientific studies, providing a comparative overview of this compound content in different plants and their specific parts.

Table 1: Concentration of this compound in Red Clover (Trifolium pratense)

| Plant Part | Concentration (mg/g dry weight) | Reference |

| Leaves | 0.59 - 5.94 | [6] |

| Flowers | 0.17 - 1.52 | [6] |

| Stems | 0.08 - 0.56 | [6] |

| Whole Plant | 1.79 - 3.32 | [6] |

Table 2: Concentration of this compound in Chickpea (Cicer arietinum)

| Condition | Concentration (mg/g dry weight) | Reference |

| Seeds | 0.18 (mg/10g) | [7] |

| Sprouts (10 days, dark) | 2.10 | [7] |

| Sprouts (8 days, light) | 2.34 | [7] |

| Sprouts (10 days, 3% ethanol) | 2.21 | [7] |

Table 3: Concentration of this compound in Other Legumes

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Alfalfa (Medicago sativa) | Leaves | Not specified, lower than red clover | [2][4] |

| Soy (Glycine max) | Seeds | Lower than genistein and daidzein | [2][4] |

Experimental Protocols

Accurate quantification of this compound from plant matrices requires robust and validated experimental protocols. This section details common methodologies for the extraction, isolation, and analysis of this compound.

Extraction of this compound

This is a conventional and widely used method for extracting isoflavones.

-

Sample Preparation: The plant material (e.g., dried leaves, seeds) is ground into a fine powder to increase the surface area for extraction.

-

Solvent System: A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 80% methanol) is commonly used as the extraction solvent. Acidification of the solvent (e.g., with hydrochloric acid) can aid in the hydrolysis of isoflavone glycosides to their aglycone forms, including this compound.

-

Extraction Process: The powdered plant material is suspended in the solvent and either macerated (soaked) at room temperature for an extended period or refluxed at an elevated temperature (e.g., 85°C) for a shorter duration (e.g., 1-2 hours)[8].

-

Filtration and Concentration: The extract is then filtered to remove solid plant debris. The filtrate is typically concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude extract can be used for further purification or analysis.

UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance extraction.

-

Principle: The acoustic cavitation generated by ultrasound disrupts the plant cell walls, facilitating the release of intracellular components into the solvent.

-

Procedure: The powdered plant material is suspended in the chosen solvent in an ultrasonic bath or probe sonicator. The extraction is typically carried out for a shorter duration and at a lower temperature compared to conventional methods, which helps to minimize the degradation of thermolabile compounds[8][9].

SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.

-

Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid. Its solvating power can be tuned by altering the pressure and temperature.

-

Procedure: The ground plant material is placed in an extraction vessel, and supercritical CO₂ is passed through it. A co-solvent, such as ethanol, is often added to increase the polarity of the CO₂ and enhance the extraction of moderately polar compounds like this compound[10][11][12]. The extracted components are then separated from the CO₂ by depressurization.

Quantification of this compound

HPLC is the most common analytical technique for the separation and quantification of this compound.

-

Stationary Phase: A reversed-phase C18 column is typically used for the separation of isoflavones.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with a small amount of acid like acetic acid or formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: A UV detector is commonly used, with the detection wavelength set at the maximum absorbance of this compound (around 262 nm). A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can also be used to obtain the full UV spectrum for peak identification.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using certified reference standards of this compound[4][13][14].

LC-MS provides higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

-

Principle: This technique couples the separation power of LC with the mass analysis capabilities of MS.

-

Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for isoflavones.

-

Mass Analysis: A triple quadrupole or time-of-flight (TOF) mass analyzer can be used. In tandem MS (MS/MS), specific precursor-to-product ion transitions can be monitored for highly selective and sensitive quantification (Selected Reaction Monitoring - SRM).

-

Advantages: LC-MS can provide structural information for peak identification and can quantify analytes at very low concentrations[6].

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-Cancer Effects

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. massivebio.com [massivebio.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Chemical and Biological Properties of this compound and Its Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]

- 13. ars.usda.gov [ars.usda.gov]

- 14. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Biochanin A Biosynthesis Pathway in Legumes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biochanin A, an O-methylated isoflavone (B191592) abundant in legumes such as red clover and chickpea, has garnered significant attention for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in legumes, detailing the enzymatic steps, key intermediates, and regulatory networks. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical and signaling pathways to facilitate a deeper understanding for researchers in the field.

Introduction

Isoflavonoids are a class of specialized metabolites primarily produced by members of the legume family (Fabaceae). They play critical roles in plant defense and in the establishment of symbiotic relationships with nitrogen-fixing bacteria.[1] this compound, a prominent isoflavone, is synthesized via a branch of the phenylpropanoid pathway. Its structural similarity to estrogen has led to its classification as a phytoestrogen, with numerous studies investigating its potential health benefits. This guide will provide a detailed exploration of the core biosynthetic pathway leading to this compound, the regulatory mechanisms that control its production, and the experimental approaches used to study this intricate metabolic network.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA. This central precursor then enters the isoflavonoid-specific branch, leading to the formation of the isoflavone scaffold and subsequent modifications to yield this compound.

The General Phenylpropanoid Pathway

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine by PAL to produce cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H, a cytochrome P450 monooxygenase, to form 4-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Finally, 4-coumaric acid is activated by 4CL to produce 4-coumaroyl-CoA, the gateway molecule for flavonoid and isoflavonoid (B1168493) biosynthesis.

The Isoflavonoid Branch

-

Chalcone (B49325) Synthase (CHS): CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Reductase (CHR): In many legumes, CHR acts in concert with CHS to produce isoliquiritigenin (B1662430) from 4-coumaroyl-CoA and malonyl-CoA.

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin or isoliquiritigenin to (2S)-liquiritigenin.

-

Isoflavone Synthase (IFS): This key enzyme, a cytochrome P450 monooxygenase, catalyzes the 2,3-aryl migration of the B-ring of a flavanone (B1672756) (naringenin or liquiritigenin) to form a 2-hydroxyisoflavanone (B8725905) intermediate.[1]

-

2-Hydroxyisoflavanone Dehydratase (HID): The unstable 2-hydroxyisoflavanone intermediate is dehydrated by HID to yield the corresponding isoflavone, genistein (B1671435) (from naringenin) or daidzein (B1669772) (from liquiritigenin).

-

Isoflavone O-Methyltransferase (IOMT): The final step in this compound biosynthesis is the O-methylation of the 4'-hydroxyl group of genistein, catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[2]

Caption: The core biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

The efficiency and output of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. While comprehensive kinetic data for all enzymes across all legumes is not available, the following tables summarize key quantitative information from studies on model legumes.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | Vmax (units) | Reference |

| Isoflavone O-Methyltransferase (IOMT) | Medicago sativa | Daidzein | - | - | [2] |

| Isoflavone O-Methyltransferase (GmIOMT1) | Glycine max | 6-Hydroxydaidzein | 10-50 | - | [3] |

| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | Medicago truncatula | 2,7,4'-trihydroxyisoflavanone | - | - | [4] |

Table 2: Isoflavone Concentrations in Legumes

| Legume | Tissue | This compound (µg/g DW) | Genistein (µg/g DW) | Reference |

| Cicer arietinum (Chickpea) | Sprouts (10 days) | 2100 | - | [5] |

| Cicer arietinum (Chickpea) | Sprouts (8 days, light) | 2340 | - | [6] |

| Cicer arietinum (Chickpea) | Protein Concentrate | 31 | 1 | [7] |

| Trifolium pratense (Red Clover) | Forage | 72 - 3696 | - | [8] |

| Medicago sativa (Alfalfa) | Forage | - | - | [8] |

| Glycine max (Soybean) | Seeds | - | 4.6 - 18.2 | [9] |

| Various Legumes | Seeds | - | 20 - 5750 (µg/kg wet weight) | [10] |

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level in response to various developmental and environmental cues. Signaling molecules such as jasmonates and salicylates play a crucial role in modulating the expression of biosynthetic genes.

Signaling Pathways

-

Jasmonate (JA) Signaling: Jasmonates are plant hormones that mediate responses to biotic and abiotic stress. JA signaling can induce the expression of transcription factors, such as MYB transcription factors, which in turn activate the promoters of isoflavonoid biosynthesis genes.[11][12]

-

Salicylate (SA) Signaling: Salicylic acid is another key signaling molecule involved in plant defense. The crosstalk between JA and SA signaling pathways can be either synergistic or antagonistic, leading to a fine-tuned regulation of isoflavonoid production.[13][14]

Caption: Simplified signaling network regulating this compound biosynthesis.

Transcriptional Regulation

The promoters of isoflavonoid biosynthesis genes contain various cis-regulatory elements that are recognized by specific transcription factors. For instance, MYB transcription factors can bind to MYB-binding sites in the promoters of genes like IOMT, thereby activating or repressing their transcription in response to hormonal signals.[15][16] Analysis of promoter regions can reveal potential regulatory networks controlling pathway flux.[17]

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of biochemical, analytical, and molecular biology techniques.

Extraction and Quantification of Isoflavonoids by HPLC

Objective: To extract and quantify this compound and its precursors from legume tissues.

Methodology:

-

Sample Preparation: Freeze-dry legume tissue (e.g., roots, leaves) and grind to a fine powder.

-

Extraction:

-

Extract a known weight of powdered tissue (e.g., 100 mg) with 80% methanol (B129727) (e.g., 5 mL) by sonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Gradient Program: A linear gradient from 10% to 90% solvent B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 260 nm.

-

Quantification: Generate a standard curve using a pure standard of this compound.

-

Microsomal Enzyme Extraction and Isoflavone Synthase Assay

Objective: To isolate microsomal proteins containing isoflavone synthase and measure its activity.

Methodology:

-

Microsome Isolation: [5]

-

Homogenize fresh legume root tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM sucrose, 10 mM EDTA, 10 mM DTT).

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% glycerol).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal protein extract, the substrate (e.g., (2S)-naringenin), and cofactors (e.g., NADPH).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products and analyze by HPLC as described in section 5.1.

-

Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of this compound biosynthesis genes.

Methodology:

-

RNA Extraction:

-

Extract total RNA from legume tissue using a commercial plant RNA extraction kit or a TRIzol-based method.[18]

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from total RNA using a reverse transcriptase and oligo(dT) or random primers.[19]

-

-

-

Design gene-specific primers for the target genes (e.g., PAL, CHS, IFS, IOMT) and a reference gene (e.g., actin or ubiquitin).

-

Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.

-

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.[16]

-

Run the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Experimental Workflow

A typical research workflow to investigate the this compound biosynthesis pathway and its regulation would involve a multi-step, integrated approach.

Caption: A generalized experimental workflow for studying the this compound pathway.

Conclusion

The biosynthesis of this compound in legumes is a well-defined yet intricately regulated metabolic pathway. This guide has provided a detailed overview of the core enzymatic steps, the signaling networks that control its production, and the experimental methodologies required for its investigation. A thorough understanding of this pathway is essential for researchers aiming to harness the potential of this compound through metabolic engineering or to explore its pharmacological applications. Future research will likely focus on elucidating the finer details of its transcriptional regulation and the interplay of various signaling pathways in different legume species and under diverse environmental conditions.

References

- 1. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity chromatography, substrate/product specificity, and amino acid sequence analysis of an isoflavone O-methyltransferase from alfalfa (Medicago sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Sub-cellular proteomic analysis of a Medicago truncatula root microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocuriousmembers.pbworks.com [biocuriousmembers.pbworks.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Phytoestrogen Content in Fresh-Cut Legume Forage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of genistein and genistin in soybeans and soybean products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Daidzein and genistein contents of vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Reference genes identification for qRT-PCR normalization of gene expression analysis in Cucumis sativus under Meloidogyne incognita infection and Pseudomonas treatment [frontiersin.org]

- 19. elearning.unite.it [elearning.unite.it]

- 20. sburgess895713696.wordpress.com [sburgess895713696.wordpress.com]

- 21. qPCR Primer Design [protocols.io]

Biochanin A: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Biochanin A, an O-methylated isoflavone (B191592) of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, systematically named 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one, is a phytoestrogen found in various plants, including red clover, soy, and alfalfa.[1][2] Its chemical structure is characterized by a three-ring isoflavone backbone with hydroxyl groups at positions 5 and 7 and a methoxy (B1213986) group at position 4' of the B-ring.[3]

Below is a visual representation of the chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂O₅ | [1][4] |

| Molecular Weight | 284.27 g/mol | [1][4] |

| CAS Number | 491-80-5 | [1][4] |

| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | [5] |

| Synonyms | 4'-Methylgenistein, Genistein 4'-methyl ether, Olmelin | [2][6] |

| Melting Point | 210-213 °C | [1][6] |

| Boiling Point | 518.57 °C (estimated) | [7] |

| Water Solubility | 71.1 mg/L at 25 °C (estimated) | [8] |

| Solubility in Organic Solvents | Soluble in DMSO (55 mg/mL), ethanol (B145695) (9 mg/mL), acetone, chloroform, and methanol (B129727). | [1] |

| pKa (Strongest Acidic) | 6.55 (estimated) | [8] |

| LogP | 3.341 (estimated) | [7] |

| Appearance | White crystalline powder | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H-NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 12.95 | s | 5-OH |

| 7.90 | s | H-2 |

| 7.42 | d (J=8.7 Hz) | H-2', H-6' |

| 6.95 | d (J=8.7 Hz) | H-3', H-5' |

| 6.38 | d (J=2.1 Hz) | H-8 |

| 6.25 | d (J=2.1 Hz) | H-6 |

| 3.82 | s | 4'-OCH₃ |

Table 3: ¹³C-NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 180.8 | C-4 |

| 164.5 | C-7 |

| 162.2 | C-5 |

| 159.8 | C-4' |

| 157.8 | C-9 |

| 153.2 | C-2 |

| 130.4 | C-2', C-6' |

| 123.9 | C-1' |

| 122.9 | C-3 |

| 114.2 | C-3', C-5' |

| 105.3 | C-10 |

| 99.4 | C-6 |

| 94.2 | C-8 |

| 55.4 | 4'-OCH₃ |

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 284 | [M]⁺ |

| 269 | [M - CH₃]⁺ |

| 153 | Retro-Diels-Alder fragment of ring A |

| 132 | Retro-Diels-Alder fragment of ring B |

Table 5: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretching (phenolic) |

| 1655 | C=O stretching (γ-pyrone) |

| 1620, 1580, 1500 | C=C stretching (aromatic rings) |

| 1245 | C-O-C stretching (ether) |

| 1180 | C-O stretching (phenol) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification from Red Clover

Objective: To extract and purify this compound from Trifolium pratense (red clover).

Methodology:

-

Extraction:

-

Dried and powdered red clover (100 g) is subjected to Soxhlet extraction with 80% methanol (1 L) for 24 hours.[9]

-

Alternatively, maceration with 80% methanol at room temperature for 24 hours can be performed.[9]

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

-

Purification by Column Chromatography:

-

The crude extract is dissolved in a minimal amount of methanol and adsorbed onto silica (B1680970) gel.

-

The adsorbed sample is loaded onto a silica gel column (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.[10]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm).

-

Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed.

-

Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40 v/v) or a gradient elution can be used.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[4]

-

Detection: UV detection is performed at 262 nm.[11]

-

Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of specific proteins in a signaling pathway.

Methodology:

-

Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and phytoestrogenic effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anticancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancer.[12] Its anticancer effects are attributed to the modulation of several key signaling pathways.

In HER-2-positive breast cancer cells, this compound has been demonstrated to inhibit the phosphorylation of the HER-2 receptor, thereby blocking downstream signaling cascades.[6][8] This leads to the suppression of cell growth, survival, and invasion.[6][8]

This compound can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. It has been shown to inhibit the activation of NF-κB, leading to the downregulation of its target genes involved in cell survival and proliferation.[12][13]

Phytoestrogenic Activity

This compound is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERs), primarily ERβ.[6][14] This interaction can lead to both estrogenic and anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[15][16] This is achieved through the modulation of pathways like NF-κB and mitogen-activated protein kinase (MAPK).[15][16]

Conclusion

This compound is a multifaceted isoflavone with a well-defined chemical structure and a broad spectrum of biological activities. Its potential as a therapeutic agent, particularly in the fields of oncology and inflammation, warrants further investigation. This technical guide provides a solid foundation of its chemical and biological properties, along with standardized experimental protocols to aid researchers in their future studies of this promising natural compound.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. assaygenie.com [assaygenie.com]

- 5. This compound | C16H12O5 | CID 5280373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Preparative isolation of isoflavones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Biochanin A: An In-depth Technical Guide to UV-Vis Analysis

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of bioactive compounds is paramount. Biochanin A, a promising isoflavone (B191592) with a range of pharmacological activities, is no exception. This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic analysis of this compound, offering detailed experimental protocols, quantitative data, and logical workflows to aid in its characterization and quantification.

Core Principles of UV-Vis Spectroscopy for this compound

UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. For flavonoids like this compound, the absorption of UV-Vis radiation is associated with the promotion of electrons from bonding and non-bonding orbitals to higher energy anti-bonding orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint of the molecule.

The UV-Vis spectrum of this compound, like other flavonoids, typically exhibits two major absorption bands.[1][2] Band I, appearing in the 300-380 nm region, is associated with the cinnamoyl system (B-ring), while Band II, observed between 240-295 nm, corresponds to the benzoyl system (A-ring).[1][2][3] The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment, providing valuable insights into solute-solvent interactions.

Quantitative Spectroscopic Data

The UV-Vis spectroscopic parameters of this compound are crucial for its identification and quantification. The following table summarizes the reported λmax values and molar absorptivity in various solvents.

| Solvent | Band II (λmax, nm) | Band I (λmax, nm) | Molar Absorptivity (ε) | Reference |

| Ethanol | ~260 (shoulder) | ~290 | - | [4] |

| Acetonitrile | ~260 | ~290 | - | [4] |

| Methanol | 262 | - | - | [5] |

| Not Specified | 257 | 272 | - | [3] |

| Water (in Pluronics) | 264 | - | 40.16 M⁻¹cm⁻¹ | [6] |

Note: The molar absorptivity value was reported in the context of solubilization in Pluronic micelles in an aqueous environment.

Solvent Effects on the UV-Vis Spectrum of this compound

The polarity and hydrogen-bonding capability of the solvent can significantly influence the UV-Vis spectrum of this compound. Studies have shown that in the protic solvent ethanol, the absorption band at 260 nm tends to submerge the band at 290 nm, which appears as a shoulder.[4] In contrast, in the aprotic solvent acetonitrile, these two bands are more clearly resolved.[4][7] This behavior can be attributed to specific interactions between the solvent and the isoflavone, potentially shifting the conformational equilibrium of the molecule.[4]

Detailed Experimental Protocol for UV-Vis Spectroscopic Analysis

This protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

-

This compound standard (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile)

-

Calibrated UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed this compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations in the linear range of the spectrophotometer (typically in the µg/mL or µM range).

4. Spectroscopic Measurement:

-

Set the spectrophotometer to scan a wavelength range appropriate for flavonoids, typically from 200 nm to 400 nm.[6]

-

Use the chosen solvent as a blank to zero the instrument.

-

Record the absorbance spectra of each working solution.

-

Identify the wavelength(s) of maximum absorbance (λmax).

5. Data Analysis:

-

According to the Beer-Lambert law (A = εcl), absorbance (A) is directly proportional to the molar absorptivity (ε), the concentration (c), and the path length of the cuvette (l).

-

A calibration curve can be constructed by plotting absorbance versus concentration to determine the concentration of unknown samples.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the structural basis of the UV-Vis spectrum, the following diagrams are provided.

References

Biochanin A: A Comprehensive Spectroscopic and Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Biochanin A, a biologically active isoflavone. This document is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of this compound for pharmaceutical applications.

Spectroscopic Data

The following sections present the ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound, compiled from various spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound is heavily reliant on NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts, which are crucial for the unambiguous identification and structural verification of the molecule.

Table 1: ¹H NMR Chemical Shifts for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.98 | s | |

| H-6 | 6.39 | d | 2.1 |

| H-8 | 6.24 | d | 2.1 |

| H-2' | 7.40 | d | 8.7 |

| H-6' | 7.40 | d | 8.7 |

| H-3' | 6.95 | d | 8.7 |

| H-5' | 6.95 | d | 8.7 |

| 5-OH | 12.94 | s | |

| 7-OH | - | - | |

| 4'-OCH₃ | 3.82 | s |

Note: Solvent and instrument frequency can cause variations in chemical shifts. Data is compiled from typical spectra recorded in DMSO-d₆.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Atom No. | Chemical Shift (δ, ppm) |

| C-2 | 154.3 |

| C-3 | 122.7 |

| C-4 | 180.5 |

| C-4a | 105.1 |

| C-5 | 162.4 |

| C-6 | 99.3 |

| C-7 | 164.4 |

| C-8 | 94.1 |

| C-8a | 157.6 |

| C-1' | 123.5 |

| C-2' | 130.3 |

| C-6' | 130.3 |

| C-3' | 113.9 |

| C-5' | 113.9 |

| C-4' | 159.5 |

| 4'-OCH₃ | 55.2 |

Note: Solvent and instrument frequency can cause variations in chemical shifts. Data is compiled from typical spectra recorded in DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| LC-ESI-QTOF | Positive | 285.0758 | 270.052, 255.065, 227.070, 153.018, 135.044 |

| GC-MS | EI | 284 (M⁺) | 269, 241, 152, 137, 118 |

| LC-ESI-IT | Positive | 285 | 270, 255 |

Note: Fragmentation patterns can vary depending on the specific instrument and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for isoflavones like this compound. These should be adapted and optimized for specific instrumentation and research questions.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

-

Pulse Program: zg30 (or similar standard 1D proton experiment)

-

Number of Scans (NS): 16-64

-

Spectral Width (SW): 12-16 ppm

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Example for a 125 MHz spectrometer):

-

Pulse Program: zgpg30 (or similar proton-decoupled 1D carbon experiment)

-

Number of Scans (NS): 1024-4096 (or more for dilute samples)

-

Spectral Width (SW): 200-240 ppm

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts and coupling constants.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to the desired concentration range for analysis.

-

For biological samples, perform appropriate extraction (e.g., solid-phase extraction or liquid-liquid extraction) and clean-up steps.

LC Parameters (Example for a C18 column):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 1-5 µL

MS Parameters (Example for an ESI-QTOF):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Capillary Voltage: 3-4.5 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 300-450 °C

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

-

Mass Range: m/z 50-500

Data Analysis:

-

Extract the ion chromatogram for the [M+H]⁺ or [M-H]⁻ ion of this compound.

-

Analyze the mass spectrum to confirm the molecular weight.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.

Signaling Pathway Visualization

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The following diagrams, generated using Graphviz, illustrate some of the known molecular interactions of this compound.

Caption: this compound signaling pathways.

Biochanin A: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Biochanin A, a natural isoflavone (B191592) found predominantly in red clover and soy, has emerged as a promising candidate in oncotherapeutics. Its multifaceted mechanism of action involves the modulation of critical cellular signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle, collectively contributing to the inhibition of tumor growth, proliferation, and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anticancer effects by targeting multiple, often interconnected, signaling cascades that are frequently deregulated in cancer cells. These pathways govern cell survival, proliferation, invasion, and angiogenesis.

Inhibition of the HER-2 and Downstream PI3K/Akt/mTOR & MAPK/ERK Pathways

In HER-2-positive cancers, such as certain types of breast cancer, the Human Epidermal Growth Factor Receptor 2 (HER-2) is overexpressed, leading to constitutive activation of downstream pro-survival and proliferative signaling.[1] this compound has been shown to inhibit the activation of the HER-2 receptor, consequently suppressing two major downstream signaling axes: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.[1][2]

Inhibition of the PI3K/Akt/mTOR pathway by this compound disrupts crucial cellular processes including cell growth, proliferation, and survival.[1][3][4] The Akt pathway is a key regulator of apoptosis resistance, and its suppression by this compound sensitizes cancer cells to programmed cell death.[1] Simultaneously, this compound inhibits the phosphorylation of Erk1/2 (MAPK), a pathway strongly associated with mitogenic effects, cellular proliferation, and metastasis.[1][3][5]

Modulation of NF-κB and STAT3 Signaling

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that play pivotal roles in inflammation, immunity, cell survival, and oncogenesis.[1][6] Constitutive activation of these pathways is common in many cancers. This compound has been shown to suppress the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.[7] This leads to decreased expression of inflammatory and survival-related genes.

Furthermore, this compound can impede the activation of STAT3, a key mediator of pro-inflammatory and pro-cancerous signals, particularly those initiated by cytokines like IL-6.[8] It can abrogate the nuclear translocation of phosphorylated STAT3 and reduce its transcriptional activity.[8]

Induction of Apoptosis and Cell Cycle Arrest

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[9][10] A primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. It modulates the expression of the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio.[4][11] This shift increases mitochondrial membrane permeability, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[4][11][12]

Induction of Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing. It has been reported to induce S-phase arrest in lung cancer cells and may also be involved in G2/M arrest.[11][13][14] This is achieved by modulating the expression of key cell cycle regulatory proteins. This compound treatment leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the tumor suppressor p53.[4][11] Concurrently, it downregulates the expression of cyclins (e.g., Cyclin A, Cyclin B1, Cyclin D3) and cyclin-dependent kinases (e.g., CDK1, CDK2, CDK4) that are necessary for phase transitions.[4][11]

Inhibition of Metastasis and Angiogenesis

This compound also targets the processes of invasion, metastasis, and angiogenesis, which are hallmarks of aggressive cancers.

-

Metastasis: It inhibits the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2, MMP-9, and membrane-type 1 MMP (MT-MMP1).[1][3][12] These enzymes are crucial for degrading the extracellular matrix, a key step in cancer cell invasion and migration.[1]

-

Angiogenesis: In glioma models, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) by downregulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are critical drivers of this process.[15][16]

Quantitative Efficacy Data

The following tables summarize key quantitative data from in vitro studies, demonstrating the dose-dependent effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Protein Expression and Activity in SK-BR-3 Breast Cancer Cells

| Target Protein | This compound Concentration (µM) | Observed Effect | Percentage of Control (Mean ± SD) | Reference |

| p-Erk1/2 | 50 | Inhibition of Phosphorylation | 31.27 ± 16.71 | [1] |

| p-Akt | 50 | Inhibition of Phosphorylation | 10.17 ± 7.89 | [1] |

| NF-κB | 20 | Reduction in Expression | 49.93 ± 5.41 | [1] |

| NF-κB | 50 | Reduction in Expression | 44.53 ± 6.44 | [1] |

| MT-MMP1 | 10 | Reduction in Expression | 19.22 ± 9.93 | [1] |

| MT-MMP1 | 50 | Reduction in Expression | 2.39 ± 2.30 | [1] |

Table 2: Cytotoxicity and Cell Cycle Effects of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| SK-Mel-28 | Malignant Melanoma | MTT Assay | 10 - 100 µM | Dose- and time-dependent growth inhibition | [9][10] |

| A549 & 95D | Lung Cancer | Flow Cytometry | 60 - 240 µM | Dose-dependent S phase arrest | [11][14] |

| MCF-7 | Breast Cancer | Western Blot | Not specified | Downregulation of p-PI3K, p-AKT, Bcl-2 | [4] |

| HT-29 | Colon Cancer | Proliferation Assay | Not specified | Anti-proliferative activity |

Key Experimental Methodologies

The investigation of this compound's mechanism of action relies on a suite of standard molecular and cell biology techniques.

Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

-

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for specific time points (e.g., 24, 48, 72 hours).[9][10]

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

-

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Caspase-3, anti-β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify protein expression relative to a loading control (e.g., β-actin).

-

Flow Cytometry for Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Protocol:

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Interpretation: A histogram of cell count versus fluorescence intensity is generated. Cells in G1 phase have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate amount. The percentage of cells in each phase is quantified using analysis software.[11]

-

Conclusion and Future Perspectives

This compound demonstrates significant anticancer potential through a multi-pronged mechanism of action. It effectively inhibits key oncogenic signaling pathways (PI3K/Akt, MAPK, NF-κB), induces apoptosis via the mitochondrial pathway, and causes cell cycle arrest by modulating critical regulatory proteins. Furthermore, its ability to suppress metastasis and angiogenesis highlights its potential to combat cancer progression on multiple fronts. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the potential for synergistic combinations with existing chemotherapeutic agents to develop more effective and less toxic cancer therapies.[12]

References

- 1. This compound Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound impedes STAT3 activation by upregulating p38δ MAPK phosphorylation in IL-6-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Induces S Phase Arrest and Apoptosis in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive exploration of this compound as an oncotherapeutics potential in the treatment of multivarious cancers with molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of this compound in AML Cells: Apoptosis Induction and Pathway-Specific Regulation in U937 and THP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound inhibits endothelial cell functions and proangiogenic pathways: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Biochanin A: A Technical Review of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biochanin A (BCA), a major isoflavone (B191592) found in red clover, cabbage, and alfalfa, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties are particularly noteworthy, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth review of the current literature on the anti-inflammatory effects of this compound. It details the molecular mechanisms of action, summarizes quantitative data from key preclinical studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanisms underlying BCA's anti-inflammatory action involve the modulation of major signaling cascades, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2]

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways integral to the inflammatory response. Preclinical studies in various models have elucidated its ability to suppress the production of pro-inflammatory mediators and cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been consistently shown to inhibit this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation.[3] This allows NF-κB to translocate to the nucleus and initiate the transcription of genes for inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.[3]

This compound intervenes by blocking the LPS-induced phosphorylation of IκBα and inhibiting IKK activity.[3] This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and subsequent pro-inflammatory gene expression.[4]

References

- 1. This compound mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokines and mediators production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochanin-A antagonizes the interleukin-1β-induced catabolic inflammation through the modulation of NFκB cellular signaling in primary rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochanin A: A Technical Guide to its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biochanin A, a significant isoflavone (B191592) phytoestrogen, has garnered considerable attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth exploration of the discovery and historical research of this compound, focusing on its initial isolation, characterization, and the foundational studies that have paved the way for current research and drug development efforts. This document summarizes key quantitative data, details historical experimental protocols, and visualizes the early understanding of its mechanisms of action.

Discovery and Initial Isolation

This compound was first isolated and identified from red clover (Trifolium pratense), a plant long associated with agricultural and medicinal uses. While the estrogenic effects of red clover on livestock had been observed for some time, the specific compound responsible for this activity was not elucidated until the mid-20th century.

Key Historical Milestone: The seminal work on the isolation and characterization of this compound was published in 1954 by G.S. Pope and his colleagues . Their research definitively identified this compound as one of the primary estrogenic compounds in red clover.

Historical Isolation Protocol

-

Extraction: Dried and ground red clover plant material was likely subjected to solvent extraction, a common method for isolating organic compounds from plant matrices. Ethanol was a frequently used solvent for such purposes.

-

Fractionation: The crude extract would have then undergone a series of fractionation steps to separate compounds based on their polarity and other chemical properties. This could have involved liquid-liquid partitioning between immiscible solvents.

-

Crystallization: Through careful manipulation of solvent composition and temperature, the researchers would have induced the crystallization of this compound from the enriched fraction, allowing for its purification.

-

Recrystallization: To achieve a higher degree of purity, the crystalline material would have been redissolved and recrystallized, likely multiple times.

A general workflow for this historical isolation process is depicted below.

Early Structural Elucidation and Synthesis

The determination of this compound's chemical structure was a significant achievement of the time, relying on classical chemical degradation techniques and spectroscopic methods available in the 1950s.

Characterization Methods

Early researchers would have employed a combination of the following techniques to elucidate the structure of this compound:

-

Elemental Analysis: To determine the empirical formula of the compound.

-

Melting Point Determination: A key physical constant used to assess purity.

-

UV-Visible Spectroscopy: To identify the chromophoric system characteristic of flavonoids.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.

-

Chemical Degradation: Breaking down the molecule into smaller, identifiable fragments to piece together the overall structure.

The IUPAC name for this compound is 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one .

Historical Synthesis

The chemical synthesis of isoflavones was pioneered by W. Baker and R. Robinson in the 1920s . Their work provided the fundamental chemical strategies for constructing the isoflavone core. While the specific first synthesis of this compound is not detailed in the readily available literature, it would have been based on these established methods. A plausible historical synthetic route is the Baker-Venkataraman rearrangement or related reactions, which involve the reaction of a substituted 2-hydroxyacetophenone (B1195853) with an aromatic acid anhydride (B1165640) and its corresponding sodium salt.

A simplified representation of a plausible historical synthetic approach is outlined below.

Early Biological Research: Estrogenic Activity

The initial interest in this compound stemmed from its observed estrogenic effects in livestock. Early biological research, therefore, focused on confirming and quantifying this activity.

Experimental Protocols: Uterotrophic Assay

The primary method used in early studies to assess estrogenic activity was the uterotrophic assay in immature or ovariectomized rodents (typically rats or mice).

-

Animal Model: Immature female or surgically ovariectomized adult female rodents were used. These models are sensitive to exogenous estrogens due to the low levels of endogenous hormones.

-

Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), was administered to the animals via subcutaneous injection or oral gavage over a period of several days.

-

Endpoint Measurement: At the end of the treatment period, the animals were euthanized, and their uteri were excised, trimmed of fat, and weighed.

-

Comparison: The uterine weight of the this compound-treated group was compared to that of a control group (vehicle only) and a positive control group (treated with a known estrogen, such as estradiol). An increase in uterine weight relative to the control group was indicative of estrogenic activity.

Quantitative Data from Historical Research

Quantitative data from the earliest publications are not extensively indexed in modern databases. However, subsequent reviews and later studies often reference this foundational work. The following table summarizes the types of quantitative data that would have been generated in these early studies.

| Parameter | Typical Value/Range (from later analyses of early work) | Method of Determination (Historical) | Significance in Early Research |

| Melting Point | ~215-217 °C | Capillary melting point apparatus | A key physical constant for identification and purity assessment. |

| Estrogenic Potency | Weakly estrogenic | Uterotrophic assay in rodents | Confirmed the biological activity responsible for the observed effects of red clover in livestock. |

| Yield from Red Clover | Varies (dependent on source and extraction method) | Gravimetric analysis after isolation and purification | Provided an indication of the abundance of the compound in the plant source. |

Early Understanding of Mechanism of Action

In the mid-20th century, the concept of specific cellular receptors for hormones was still developing. The early understanding of this compound's mechanism of action was therefore based on its structural similarity to steroidal estrogens like estradiol. It was hypothesized that this compound exerted its estrogenic effects by interacting with the same cellular components as endogenous estrogens, leading to a similar physiological response. The idea of competitive binding to a "receptor" site was a prevailing concept.

The diagram below illustrates this early, simplified understanding of this compound's interaction with a target cell.

Conclusion

An In-depth Technical Guide on the In Vivo Metabolism of Biochanin A to Genistein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of biochanin A to its pharmacologically active metabolite, genistein (B1671435). It covers the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols relevant to the study of this biotransformation.

Introduction

This compound is a methoxylated isoflavone (B191592) predominantly found in legumes such as red clover (Trifolium pratense)[1][2][3]. It is recognized for its potential chemopreventive properties[1][2][3]. In vivo, this compound undergoes significant metabolism, with one of the primary pathways being its conversion to genistein, a more potent phytoestrogen[4]. This conversion is critical as the biological effects attributed to this compound may, in part, be mediated by its metabolite, genistein[1][2]. Understanding the pharmacokinetics and metabolic fate of this compound is therefore essential for evaluating its therapeutic potential and safety.

Metabolic Pathways of this compound

The conversion of this compound to genistein is primarily a demethylation reaction. This biotransformation is carried out by two main systems in the body: hepatic enzymes and the gut microbiota[4][5].

Hepatic Metabolism